molecular formula C14H20ClNO2 B2441914 Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride CAS No. 2244064-28-4

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2441914
CAS No.: 2244064-28-4
M. Wt: 269.77
InChI Key: LGNULXJOMKDLPQ-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is known for its unique chemical structure, which includes a piperidine ring attached to a benzoate ester.

Properties

IUPAC Name

ethyl 3-[(2R)-piperidin-2-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13;/h5-7,10,13,15H,2-4,8-9H2,1H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNULXJOMKDLPQ-BTQNPOSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride involves several steps. One common method includes the esterification of 3-(piperidin-2-yl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a tool to investigate the function of specific proteins or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Conclusion

Ethyl ®-3-(piperidin-2-yl)benzoate hydrochloride is a versatile compound with numerous applications in scientific research. Its unique chemical structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in their studies.

Biological Activity

Ethyl (R)-3-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate moiety, which is known to influence its biological activity. The compound's structure allows it to interact with various biological targets, including receptors and enzymes, modulating their functions.

The mechanism of action for this compound involves its binding to specific receptors or enzymes. This interaction can lead to various biochemical responses depending on the target. For instance, the compound may act as an agonist or antagonist, influencing signaling pathways in cells.

1. Receptor Binding and Modulation

This compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to modulate receptor activity is crucial for therapeutic applications. Research indicates that compounds with similar structures exhibit selective binding to dopamine receptors, which are essential in treating neurological disorders .

2. Antiproliferative Effects

In vitro studies have shown that derivatives of the benzoylpiperidine class, which includes this compound, can inhibit the proliferation of cancer cell lines. For example, compounds with structural similarities demonstrated IC50 values ranging from 31.5 µM to 43.9 µM against ovarian cancer cells . These findings suggest that this compound may possess similar antiproliferative properties.

3. Neuropharmacological Effects

Research into related compounds has highlighted their potential neuropharmacological effects, particularly in modulating dopamine receptors. For instance, some analogs have shown promise as neuroleptic agents with reduced side effects compared to traditional antipsychotics . The selectivity for D3 dopamine receptors suggests potential applications in treating schizophrenia and other mood disorders.

Data Tables

Biological Activity IC50 Values Target
Antiproliferative (OVCAR-3)31.5 µMMAGL
Antiproliferative (COV318)43.9 µMMAGL
Dopamine Receptor ModulationVariesD1/D2/D3

Case Studies

Several case studies have explored the biological effects of piperidine derivatives:

  • Anticancer Activity : A study evaluated various benzoylpiperidine derivatives for their antiproliferative effects on ovarian cancer cell lines, revealing significant inhibition at low micromolar concentrations .
  • Neuropharmacology : Another investigation into related compounds demonstrated their ability to selectively bind to dopamine receptors, indicating potential therapeutic benefits in treating neurological conditions while minimizing adverse effects .

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